

ATP-Red 1: A Technical Guide to Subcellular Localization and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP-Red 1 is a vital fluorescent probe for the real-time monitoring of adenosine triphosphate (ATP) concentrations within living cells. Its primary application lies in its ability to selectively accumulate in mitochondria, the cellular powerhouses, offering a window into the metabolic state of the cell. This technical guide provides an in-depth overview of the subcellular localization of ATP-Red 1, detailing its mechanism of action, experimental protocols for its use, and quantitative analysis of its distribution. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize ATP-Red 1 in their studies.

Introduction to ATP-Red 1

ATP-Red 1 is a multisite-binding, switchable fluorescent probe with good membrane permeability that selectively and rapidly responds to intracellular ATP concentrations.[1][2][3] In the absence of ATP, the probe exists in a closed-ring, non-fluorescent state.[4] Upon binding to ATP, the probe undergoes a conformational change, breaking the covalent bonds between boron and ribose, which results in a significant increase in fluorescence intensity.[4] This mechanism allows for the sensitive detection of fluctuations in cellular ATP levels.

The primary subcellular localization of **ATP-Red 1** is within the mitochondria. This is largely attributed to the high concentration of ATP in this organelle, as mitochondria are the primary



sites of cellular respiration and ATP synthesis. Co-localization studies have demonstrated a strong correlation between the fluorescence signal of **ATP-Red 1** and mitochondrial-specific markers like Mito-Tracker Green.

Spectral and Physicochemical Properties

A clear understanding of the spectral and physicochemical properties of **ATP-Red 1** is crucial for its effective application in fluorescence microscopy and other analytical techniques.

| Property | Value | Reference |
|--|--|-----------|
| Maximum Absorption Wavelength (λabs) | 570/566 nm | |
| Maximum Emission Wavelength (λem) | 590/585 nm | |
| Molecular Formula | C34H36BN3O4 | - |
| Molecular Weight | 561.48 g/mol | - |
| Solubility | 10 mM in DMSO | |
| Fluorescence Increase upon ATP Binding | 5.6-fold (in the presence of 5 mM ATP) | - |

Subcellular Localization and Quantitative Analysis

The predominant localization of **ATP-Red 1** to the mitochondria has been confirmed through co-localization experiments with organelle-specific dyes. In oral squamous cell carcinoma (OSCC) and HeLa cells, the fluorescence signal of **ATP-Red 1** shows a high degree of overlap with that of Mito-Tracker Green, a well-established mitochondrial stain. In contrast, minimal co-localization is observed with lysosomal (Lyso-Tracker Green) and nuclear (Hoechst) stains.

A quantitative measure of this co-localization is provided by the Pearson's Coefficient, which was determined to be 0.894 in one study, indicating a strong positive correlation between the distribution of **ATP-Red 1** and Mito-Tracker Green.



| Organelle Marker | Co-localization with ATP-Red 1 | Pearson's Coefficient | Reference |
|--------------------------------------|--------------------------------|--------------------------|-----------|
| Mito-Tracker Green (Mitochondria) | High | 0.894 | |
| Lyso-Tracker Green (Lysosomes) | Low | Not Reported | - |
| Hoechst (Nucleus) | Low | Not Reported | - |

Experimental Protocols

The following protocols provide a general framework for the use of **ATP-Red 1** in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Preparation of ATP-Red 1 Stock Solution

- Preparation: Prior to opening, centrifuge the vial of ATP-Red 1 to ensure all the powder is at the bottom.
- Dissolving: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to create a
 5-10 mM stock solution.
- Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live-Cell Staining and Imaging

- Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere overnight.
- Preparation of Working Solution: Dilute the ATP-Red 1 stock solution in serum-free medium or phosphate-buffered saline (PBS) to a final working concentration of 2.5-10 μM. The optimal concentration should be determined empirically.
- Cell Staining: Remove the culture medium from the cells and add the ATP-Red 1 working solution.

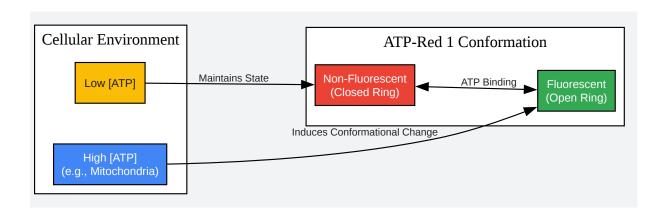


- Incubation: Incubate the cells for 15-20 minutes at 37°C.
- Washing: Wash the cells twice with PBS to remove excess probe.
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Ex/Em = 570/590 nm).

Co-localization with Organelle-Specific Dyes

- ATP-Red 1 Staining: Stain cells with ATP-Red 1 as described in section 4.2.
- Co-staining: Following the ATP-Red 1 incubation, add the organelle-specific dye (e.g., Mito-Tracker Green at 0.25 μM) to the cells and incubate according to the manufacturer's instructions.
- Washing: Wash the cells with PBS.
- Imaging: Acquire images in both the red (ATP-Red 1) and green (e.g., Mito-Tracker Green) channels.
- Analysis: Merge the images and analyze the degree of co-localization using appropriate software to calculate metrics such as the Pearson's Coefficient.

Visualizations Mechanism of Action

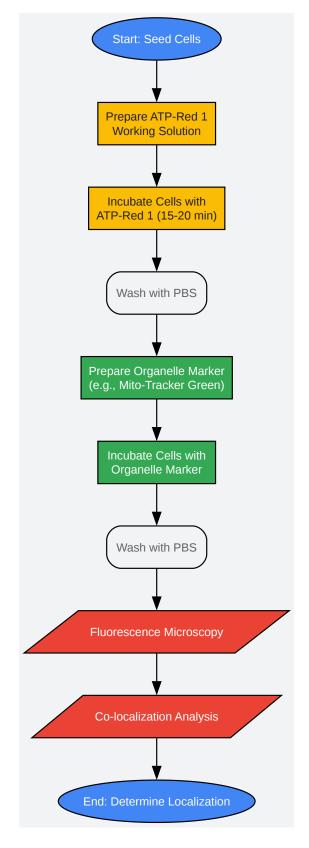


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Caption: Mechanism of ATP-Red 1 fluorescence activation.

Experimental Workflow for Subcellular Localization





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Caption: Workflow for co-localization analysis of ATP-Red 1.

Conclusion

ATP-Red 1 is a powerful tool for investigating cellular bioenergetics, with a distinct and well-characterized localization to the mitochondria. The protocols and data presented in this guide provide a solid foundation for researchers to confidently employ this probe in their studies of ATP dynamics and mitochondrial function. Careful adherence to the described methodologies will enable the acquisition of reliable and reproducible data, furthering our understanding of the critical role of ATP in cellular health and disease.

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